

DL-Menthol: A p-Mentane Monoterpenoid with Diverse Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DL-Menthol**

Cat. No.: **B057906**

[Get Quote](#)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

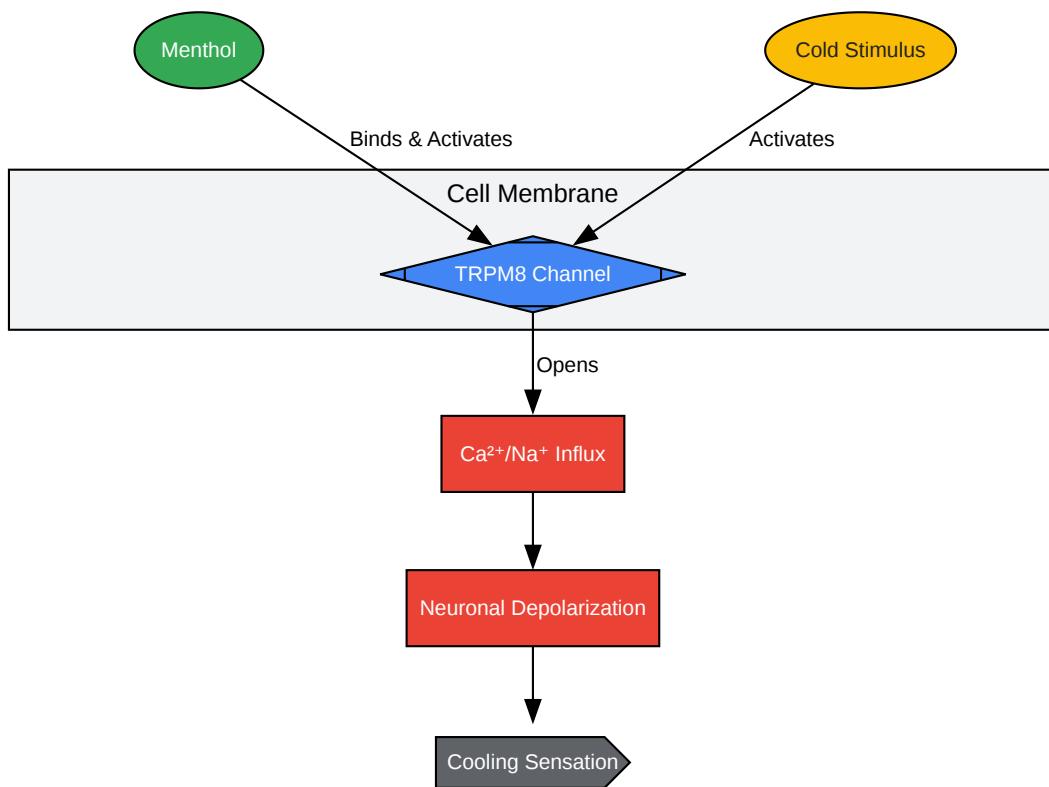
Introduction

DL-Menthol, a racemic mixture of the stereoisomers of menthol, is a cyclic monoterpenoid alcohol and a prominent member of the p-mentane class of monoterpenoids.^{[1][2]} Naturally derived from plants such as peppermint (*Mentha piperita*), it can also be synthetically produced.^{[3][4]} Characterized by its distinctive peppermint-like aroma and the sensation of coolness it imparts on skin and mucosal surfaces, **DL-menthol** is widely utilized in pharmaceuticals, cosmetics, and food products.^{[1][5]} This technical guide provides an in-depth overview of the chemical properties, biological activities, and underlying mechanisms of **DL-menthol**, with a focus on its role as a p-mentane monoterpenoid. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this versatile compound.

Chemical and Physical Properties

DL-Menthol is a white, crystalline solid at room temperature with the chemical formula C₁₀H₂₀O.^{[6][7]} It is a saturated cyclic alcohol with three asymmetric carbon atoms, resulting in several stereoisomers.^[6] The naturally occurring and most common form is (-)-menthol.^[7] **DL-menthol** is sparingly soluble in water but readily dissolves in ethanol, ether, and chloroform.^[5]

Table 1: Physicochemical Properties of **DL-Menthol**


Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₀ O	[6]
Molar Mass	156.27 g/mol	[6][7]
Melting Point	34-36 °C	[5][6]
Boiling Point	216 °C	[5][6]
Density	0.89 g/mL at 25°C	[5][6]
Solubility	Very slightly soluble in water; very soluble in ethanol, chloroform, ether	[5]

Biological Activities and Mechanisms of Action

DL-Menthol exhibits a wide range of biological activities, including its well-documented cooling sensation, as well as analgesic, antibacterial, and antifungal properties.[3][8]

Sensory Effects: TRPM8 Activation

The characteristic cooling sensation induced by menthol is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel.[9][10] TRPM8 is also activated by cold temperatures, and menthol is believed to sensitize these channels, causing them to open at temperatures closer to normal body temperature, thereby producing a cooling effect without an actual change in temperature.[9] The activation of TRPM8 by menthol leads to an influx of calcium and sodium ions, depolarizing sensory neurons and signaling the perception of cold to the brain.[9]

[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of TRPM8 activation by menthol and cold stimulus.

Analgesic Effects

DL-Menthol's analgesic properties are attributed to several mechanisms. Beyond its counter-irritant effect mediated by TRPM8, menthol has been shown to interact with other receptors involved in pain signaling.[11][12] Studies suggest that menthol can act as a κ -opioid receptor agonist, contributing to its pain-relieving effects.[13][14] Furthermore, menthol has been found to inhibit voltage-gated sodium channels in a concentration-dependent manner, which can reduce neuronal excitability and pain transmission.[15][16]

Table 2: Quantitative Data on **DL-Menthol's** Analgesic-Related Activities

Target	Parameter	Value	Cell/System	Reference(s)
TRPM8	EC50	$185.4 \pm 69.4 \mu\text{M}$	Wild-type TRPM8 (Patch-clamp)	[12] [17]
TRPM8	EC50	286 μM	Human melanoma G-361 cells (Ca ²⁺ influx)	[1]
TRPM8	EC50	$62.64 \pm 1.2 \mu\text{M}$	Murine TRPM8 (Whole-cell patch-clamp)	[3] [18]
Voltage-Gated Sodium Channels (TTX-S)	IC50	$807 \pm 9 \mu\text{M}$ (at -100 mV)	F11 cells	[15]
Voltage-Gated Sodium Channels (TTX-S)	IC50	$540 \pm 4.2 \mu\text{M}$ (at -80 mV)	F11 cells	[15]
$\alpha 7$ -nicotinic acetylcholine receptor	IC50	32.6 μM	Human $\alpha 7$ -nACh receptor in Xenopus oocytes	[7]
$\alpha 3\beta 4$ nicotinic acetylcholine receptors	IC50	$100 \pm 8 \mu\text{M}$	Nicotine-stimulated 86Rb+ efflux	[19]

Antimicrobial and Antifungal Activities

DL-Menthol has demonstrated notable activity against a range of bacteria and fungi.[\[3\]](#)[\[8\]](#) Its lipophilic nature allows it to partition into the cell membranes of microorganisms, disrupting their structure and function.[\[8\]](#) This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Table 3: Minimum Inhibitory Concentrations (MIC) of Menthol Against Various Microorganisms

Microorganism	MIC ($\mu\text{g/mL}$)	Reference(s)
Staphylococcus aureus	15.6	[5][20]
Streptococcus mutans	15.6	[5][20]
Streptococcus faecalis	31.2	[20]
Streptococcus pyogenes	31.2	[20]
Lactobacillus acidophilus	31.2	[20]
Methicillin-Resistant Staphylococcus aureus (MRSA)	25	[8]
Pseudomonas aeruginosa PAO1	1000	[6]
Chromobacterium violaceum CVO26	800	[6]
Aeromonas hydrophila WAF 38	400	[6]
Escherichia coli (tetracycline- resistant and non-resistant)	500	[11]
Candida glabrata	53.2 (mean)	[21]
Candida krusei	121 (mean)	[21]
Aspergillus niger	36.4 - 76.8	[22]
Alternaria alternata	36.4 - 76.8	[22]
Rhizopus solani	36.4 - 76.8	[22]
Trichophyton mentagrophytes	0.06% (v/v)	[23]

Experimental Protocols

Whole-Cell Patch-Clamp Recording for TRPM8 Activation

This protocol is designed to measure ion channel activity in response to menthol application.

- Cell Preparation: Culture HEK293 cells stably expressing human TRPM8 (hTRPM8) under standard conditions. Induce channel expression prior to recording.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[24] The intracellular solution typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2.[24]
- Recording Setup: Place the cell-containing coverslip in a recording chamber on an inverted microscope. Perfusion with an extracellular solution (e.g., artificial cerebrospinal fluid).[25]
- Seal Formation: Approach a cell with the pipette while applying positive pressure.[26] Once touching the cell, release the pressure and apply gentle suction to form a high-resistance (gigaohm) seal.[26]
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.[24]
- Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply menthol at various concentrations through a perfusion system.[27] Record the resulting currents using a patch-clamp amplifier and appropriate software.[28]

[Click to download full resolution via product page](#)

Figure 2: General workflow for a whole-cell patch-clamp experiment.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration following menthol application.

- Cell Plating: Seed cells (e.g., HEK293 expressing TRPM8 or DRG neurons) into black, clear-bottom 96-well microplates.[29]
- Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer for 30-60 minutes at 37°C.[27][29]
- Washing: Wash the cells to remove excess dye.[29]
- Compound Addition: Prepare a dilution series of menthol. Use a fluorescence microplate reader to record a baseline fluorescence before automatically adding the menthol solutions to the wells.[29]
- Fluorescence Measurement: Immediately and continuously record the fluorescence signal to capture the peak calcium response.[29]
- Data Analysis: Normalize the fluorescence signal (F/F_0) and calculate the peak response for each menthol concentration to determine the EC50.[29]

[Click to download full resolution via product page](#)

Figure 3: Workflow for a calcium imaging assay.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of menthol that inhibits the visible growth of a microorganism.

- Inoculum Preparation: Culture the test microorganism (bacteria or fungi) overnight and adjust the suspension to a standardized density (e.g., 0.5 McFarland standard).[10][20]
- Serial Dilution: Prepare a series of twofold dilutions of menthol in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud Dextrose broth for fungi) in a 96-well microtiter plate.[20][30]

- Inoculation: Add the standardized microbial suspension to each well.[30]
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[20][31]
- MIC Determination: The MIC is the lowest concentration of menthol in which no visible growth of the microorganism is observed.[32] A growth indicator dye (e.g., INT) can be used to aid visualization for bacteria.[20]

Conclusion

DL-Menthol, as a p-menthane monoterpenoid, possesses a compelling profile of biological activities that are of significant interest to the scientific and pharmaceutical communities. Its well-established role as a TRPM8 agonist provides a clear mechanism for its cooling and sensory effects, while its interactions with opioid receptors and voltage-gated sodium channels offer a basis for its analgesic properties. Furthermore, its broad-spectrum antimicrobial and antifungal activities highlight its potential as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of **DL-menthol** and its derivatives for various therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sub-MICs of *Mentha piperita* essential oil and menthol inhibits AHL mediated quorum sensing and biofilm of Gram-negative bacteria [frontiersin.org]
- 3. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]

- 6. Sub-MICs of *Mentha piperita* essential oil and menthol inhibits AHL mediated quorum sensing and biofilm of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menthol Binding and Inhibition of $\alpha 7$ -Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant *Staphylococcus aureus* by Affecting Cell Membrane Properties and Lipid Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aimspress.com [aimspress.com]
- 12. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]
- 13. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medtac.com.au [medtac.com.au]
- 16. Menthol pain relief through cumulative inactivation of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Menthol Enhances the Desensitization of Human $\alpha 3\beta 4$ Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation and identification of antimicrobial compound from *Mentha longifolia* L. leaves grown wild in Iraq - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synergistic anticandidal activity of menthol in combination with itraconazole and nystatin against clinical *Candida glabrata* and *Candida krusei* isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. *Mentha L.* essential oils composition and in vitro antifungal activity | PDF [slideshare.net]
- 23. Evaluation of the Antifungal Activity of *Mentha x piperita* (Lamiaceae) of Pancalieri (Turin, Italy) Essential Oil and Its Synergistic Interaction with Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.axolbio.com [docs.axolbio.com]

- 25. Patch Clamp Protocol [labome.com]
- 26. Patch-Clamp Recording Protocol - Creative Bioarray [acrosell.creative-bioarray.com]
- 27. Menthol-Induced Ca₂₊ Release from Presynaptic Ca₂₊ Stores Potentiates Sensory Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Making sure you're not a bot! [nanion.de]
- 29. benchchem.com [benchchem.com]
- 30. Chemical constituents, *< i>in vitro* antibacterial and antifungal activity of *< i>Mentha* × *< i>Piperita* L. (peppermint) essential oils - Journal of King Saud University - Science [jksus.org]
- 31. researchgate.net [researchgate.net]
- 32. Antibacterial and antioxidant activities of *< i>Mentha piperita* L. - Arabian Journal of Chemistry [arabjchem.org]
- To cite this document: BenchChem. [DL-Menthol: A p-Menthane Monoterpenoid with Diverse Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057906#dl-menthol-s-role-as-a-p-menthane-monoterpenoid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com